(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound featuring:
- Core structure: A thiazolidin-4-one ring with a thioxo group at position 2 and a butyl substituent at position 3.
- Methylene bridge: Connects the thiazolidinone core to a pyrazole ring at position 5, with a (5Z)-configuration critical for stereoelectronic interactions.
- Substituents:
- Pyrazole ring: 3-chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OCH₃) and phenyl groups.
This compound is synthesized via condensation reactions, likely involving reflux in ethanol followed by recrystallization (e.g., DMF-EtOH mixtures) .
Properties
CAS No. |
624724-02-3 |
|---|---|
Molecular Formula |
C24H22ClN3O2S2 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-3-4-12-27-23(29)21(32-24(27)31)14-17-15-28(18-8-6-5-7-9-18)26-22(17)16-10-11-20(30-2)19(25)13-16/h5-11,13-15H,3-4,12H2,1-2H3/b21-14- |
InChI Key |
LUBYMFYBYZTHIN-STZFKDTASA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation to form sulfoxide or sulfone derivatives. For example:
-
Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 60°C yields the sulfoxide derivative.
-
Using potassium permanganate (KMnO₄) in acidic conditions produces the sulfone analog, though over-oxidation risks require careful temperature control (40–50°C).
Key Observation : Oxidation selectivity depends on the oxidizing agent and solvent system. The sulfoxide derivative is often prioritized for its enhanced solubility in polar solvents .
Reduction Reactions
The exocyclic methylene group (C=CH) participates in catalytic hydrogenation:
-
Palladium on carbon (Pd/C) under H₂ gas (1–3 atm) reduces the double bond to a single bond, yielding a saturated thiazolidinone derivative.
-
Sodium borohydride (NaBH₄) selectively reduces the imine linkage in the pyrazole moiety without affecting the thioxo group.
Limitation : Over-reduction of aromatic rings is avoided by optimizing reaction time (<4 hours) and catalyst loading (5–10 wt%).
Nucleophilic Substitution
The chloro group on the methoxyphenyl ring is susceptible to nucleophilic displacement:
-
Reaction with sodium methoxide (NaOMe) in DMF replaces chlorine with methoxy at 80°C.
-
Primary amines (e.g., methylamine) substitute chlorine under microwave irradiation (100°C, 30 min), achieving yields >85% .
Electrophilic Substitution
The phenyl ring in the pyrazole unit undergoes nitration and sulfonation:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to the pyrazole attachment.
-
Sulfonation : Fuming H₂SO₄ at 120°C adds sulfonic acid groups, enhancing water solubility.
Condensation Reactions
The methylene group facilitates Knoevenagel-like condensations:
-
Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol containing piperidine forms extended conjugated systems .
-
Heterocyclic amines (e.g., 2-aminothiazole) condense with the methylene carbon under ultrasound-assisted conditions, reducing reaction time from 12 hours to 2 hours .
Ring-Opening and Rearrangement
Under strongly basic conditions (e.g., NaOH in ethanol), the thiazolidinone ring undergoes cleavage:
-
Hydrolysis produces a thioamide intermediate, which rearranges to form a thiourea derivative.
-
Acidic conditions (HCl/EtOH) promote ring contraction, generating a thiazole analog.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The compound is compared to analogs with modifications in substituents, stereochemistry, and heterocyclic frameworks. Below is a data-driven analysis:
Electronic and Steric Effects
- Chloro vs.
- Butyl vs. sec-Butyl : The linear butyl chain in the target compound may increase hydrophobicity and membrane permeability compared to the branched sec-butyl variant .
- Z-Configuration: The (5Z)-stereochemistry likely stabilizes the methylene bridge via conjugation, a feature absent in non-stereospecific analogs .
Crystallographic and Computational Insights
- Crystal Packing : Analogous compounds (e.g., ) exhibit hydrogen-bonded networks involving pyrazole N–H and carbonyl groups, which may stabilize the target compound’s solid-state structure .
Biological Activity
The compound (5Z)-3-butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure and Properties
The compound features a thiazolidinone ring fused with a pyrazole moiety , which contributes to its biological properties. The IUPAC name is as follows:
- IUPAC Name : (5Z)-3-butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Molecular Formula : C24H22ClN3O2S2
- Molecular Weight : 484.0 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The structural components allow it to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . For example:
- A study demonstrated that derivatives of thiazolidinones exhibit selective cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (HCT116) and breast cancer (MCF7) cells, with IC50 values ranging from 10 μM to 28 μM depending on structural modifications .
Antimicrobial Properties
Thiazolidinones have also shown significant antimicrobial activity:
- Research indicates that these compounds possess broad-spectrum activity against bacteria and fungi, making them potential candidates for new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are notable:
- Studies have reported that these compounds can reduce inflammation markers in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-3-butyl derivatives can be influenced by various substituents on the thiazolidinone and pyrazole rings. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups (e.g., butyl) | Enhance lipophilicity and cellular uptake |
| Halogen atoms (e.g., Cl) | Improve binding affinity to targets |
| Methoxy groups | Increase antioxidant properties |
These modifications can lead to improved efficacy and selectivity against specific biological targets.
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various thiazolidinone derivatives, the compound exhibited selective activity against cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Antimicrobial Testing : Another study tested several thiazolidinone derivatives against common pathogens and found that modifications significantly enhanced their antimicrobial potency . This suggests a promising avenue for developing new antibiotics.
Q & A
Q. Q: What are the critical parameters for optimizing the synthesis of (5Z)-3-butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one?
A: Key parameters include solvent selection, reaction temperature, and stoichiometric ratios. For example, ethanol or methanol under reflux (60–80°C) is often used for condensation reactions involving thiazolidinone precursors . The reaction typically involves a Schiff base intermediate, requiring acidic conditions (e.g., glacial acetic acid) to facilitate cyclization. Monitoring reaction progress via TLC or HPLC is recommended to minimize side products.
Advanced Synthesis Challenges
Q. Q: How can regioselectivity issues during the formation of the pyrazole-thiazolidinone hybrid structure be addressed?
A: Regioselectivity in pyrazole-thiazolidinone hybrids is influenced by electronic and steric factors. Use of bulky substituents on the pyrazole ring (e.g., 3-chloro-4-methoxyphenyl) can direct the reaction pathway . Computational modeling (DFT) may predict favorable tautomeric forms, while controlled stepwise synthesis—such as isolating intermediates before cyclization—can improve yield and purity .
Basic Spectroscopic Characterization
Q. Q: What spectroscopic methods are essential for confirming the structure of this compound?
A: NMR (¹H, ¹³C, and DEPT-135) is critical for verifying the Z-configuration of the exocyclic double bond and substituent positions. IR spectroscopy confirms the presence of thioxo (C=S) and carbonyl (C=O) groups at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively . High-resolution mass spectrometry (HRMS) provides molecular ion validation .
Advanced Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies between experimental and theoretical spectral data?
A: Contradictions may arise from dynamic effects (e.g., solvent polarity or tautomerism). Compare experimental NMR data with DFT-calculated chemical shifts (using Gaussian or ORCA software). For crystallographic mismatches, cross-validate with Cambridge Structural Database (CSD) entries for analogous thiazolidinone derivatives . Adjust computational models to account for solvent or crystal packing effects .
Basic Biological Activity Profiling
Q. Q: What in vitro assays are suitable for initial biological evaluation of this compound?
A: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiazolidinone core, which often interacts with catalytic cysteine residues . Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) can identify antiproliferative activity. Dose-response curves (IC₅₀) should be generated using triplicate measurements .
Advanced Mechanistic Studies
Q. Q: What methodologies can elucidate the mechanism of action for this compound’s bioactivity?
A: Use competitive binding assays (SPR or ITC) to identify protein targets. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like COX-2 or HDACs . Isotopic labeling (e.g., ³⁵S for thioxo group tracking) may reveal metabolic pathways .
Crystallographic Analysis
Q. Q: How can researchers interpret crystallographic data for this compound’s Z-configuration?
A: X-ray diffraction confirms the Z-configuration via bond angles and torsion metrics (e.g., C5–C6–C7–N8 < 10°). Compare with CSD entries (e.g., refcode BOVSEZ) for analogous structures. For disordered regions, refine using SHELXL with restraints on thermal parameters .
Stability and Storage
Q. Q: What storage conditions prevent degradation of this thiazolidinone derivative?
A: Store at –20°C under inert gas (argon) to minimize oxidation of the thioxo group. Lyophilization is recommended for long-term stability. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
Computational Modeling
Q. Q: Which computational tools are effective for predicting this compound’s reactivity?
A: Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to model electron density and frontier molecular orbitals (HOMO/LUMO). For reaction pathway prediction, employ IRC (Intrinsic Reaction Coordinate) analysis. ADMET predictors (SwissADME) assess drug-likeness .
Synthetic Byproduct Identification
Q. Q: How can researchers identify and characterize byproducts formed during synthesis?
A: LC-MS with electrospray ionization (ESI+) detects low-abundance byproducts. Isolate via preparative HPLC and characterize using 2D NMR (COSY, HSQC). Compare fragmentation patterns with spectral libraries (e.g., NIST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
